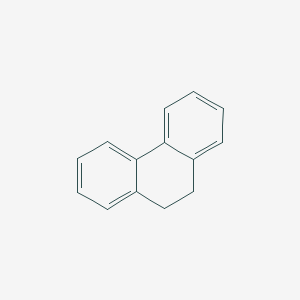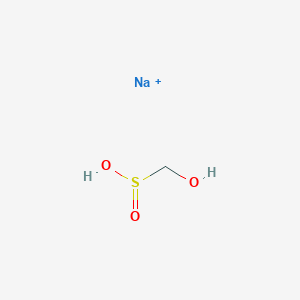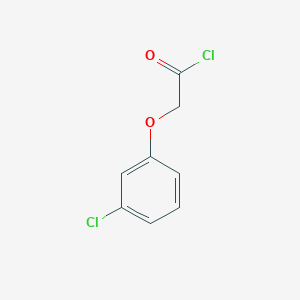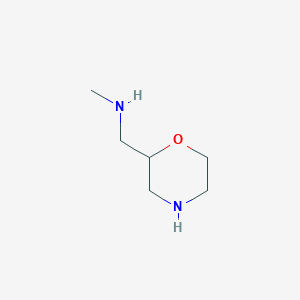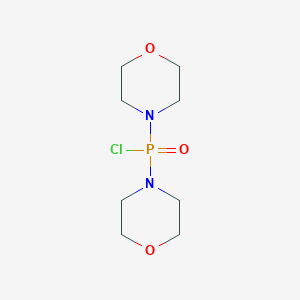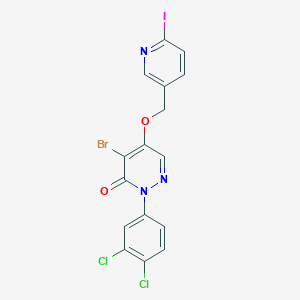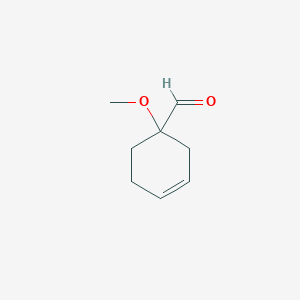
1-Methoxycyclohex-3-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxycyclohex-3-ene-1-carbaldehyde is a chemical compound that is commonly used in scientific research. It is a cyclic aldehyde that is used as a building block in organic synthesis. This compound is also used in the development of new drugs and as a research tool in the study of biological processes.
Mécanisme D'action
The mechanism of action of 1-Methoxycyclohex-3-ene-1-carbaldehyde is not well understood. However, it is believed that this compound acts as a reactive aldehyde that can react with nucleophiles, such as amino acids and proteins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Methoxycyclohex-3-ene-1-carbaldehyde are not well documented. However, it is believed that this compound can interact with biological molecules, such as enzymes and proteins, and may have an effect on their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methoxycyclohex-3-ene-1-carbaldehyde in lab experiments include its availability, ease of synthesis, and versatility as a building block in organic synthesis. However, the limitations of using this compound include its potential reactivity with biological molecules and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the use of 1-Methoxycyclohex-3-ene-1-carbaldehyde in scientific research. One potential direction is the development of new compounds for drug development. This compound can also be used in the study of biological processes, such as enzyme-catalyzed reactions and protein-protein interactions. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on biological molecules.
Méthodes De Synthèse
The synthesis of 1-Methoxycyclohex-3-ene-1-carbaldehyde involves the reaction of cyclohexene with methanol and formaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified and used in further research.
Applications De Recherche Scientifique
1-Methoxycyclohex-3-ene-1-carbaldehyde is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of new compounds for drug development. This compound is also used in the study of biological processes, such as enzyme-catalyzed reactions and protein-protein interactions.
Propriétés
Numéro CAS |
117370-82-8 |
|---|---|
Nom du produit |
1-Methoxycyclohex-3-ene-1-carbaldehyde |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-methoxycyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-10-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |
Clé InChI |
ADKAKEKFQBWXRH-UHFFFAOYSA-N |
SMILES |
COC1(CCC=CC1)C=O |
SMILES canonique |
COC1(CCC=CC1)C=O |
Synonymes |
3-Cyclohexene-1-carboxaldehyde, 1-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




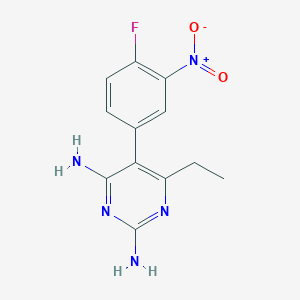

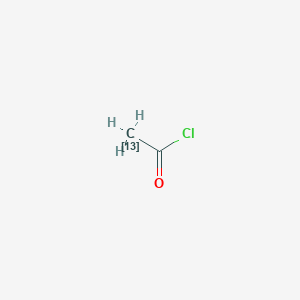
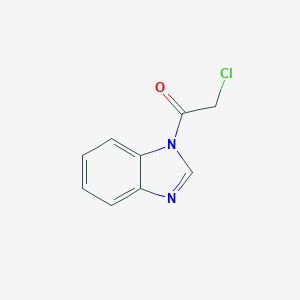
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
